1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine
Overview
Description
“1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine” is an organic intermediate with borate groups . It is a type of white solid .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . A similar compound, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, was obtained by a five-step substitution reaction .Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound is an important boronic acid derivative, which plays an irreplaceable role in organic synthesis, especially in the intermediates often used in boronic acid compounds . Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical and Chemical Properties Analysis
The compound is a white solid . Its molecular formula is C12H19BN2O2 and its molecular weight is 234.1 . The compound’s boiling point is predicted to be 354.3±15.0 °C and its density is predicted to be 1.16±0.1 g/cm3 .Scientific Research Applications
Synthesis and Crystal Structure Analysis : A comprehensive study involved the synthesis of compounds closely related to the specified compound. These compounds, characterized as boric acid ester intermediates with benzene rings, were obtained through a multi-step substitution reaction. Techniques such as FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction were employed for structural confirmation. Moreover, density functional theory (DFT) was utilized to calculate molecular structures, which were consistent with the crystal structures determined by single-crystal X-ray diffraction. This research provided insights into the molecular electrostatic potential, frontier molecular orbitals, and certain physicochemical properties of these compounds (Huang et al., 2021) (Huang et al., 2021).
Photocytotoxicity and Cellular Imaging : Certain derivatives were synthesized and investigated for their photocytotoxic properties. Iron(III) complexes, incorporating similar structural features, exhibited significant photocytotoxicity under red light, showing potential in apoptosis and generation of reactive oxygen species in cellular models. This highlighted their role in cellular imaging and therapeutic applications (Basu et al., 2014).
Other Applications : Other studies have focused on the applications of compounds structurally related to 1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine in various fields like medicinal chemistry, organic syntheses, and chemical catalysis. These studies underline the versatility and potential of these compounds in scientific research and their contribution to various sectors (Huang & Ortiz-Marciales, 2010).
Mechanism of Action
Target of Action
Similar compounds have been reported to act as c-met kinase inhibitors , suggesting that this compound might also target kinases or other proteins involved in signal transduction pathways.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include temperature, pH, and the presence of other molecules in the cellular environment . .
Future Directions
Boronic acid compounds have a wide range of applications in pharmacy and biology . They are not only important intermediates in organic synthesis, but also have potential applications in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . They can not only load anti-cancer drugs, but also deliver insulin and genes . Therefore, the study and application of such compounds have broad prospects.
Biochemical Analysis
Biochemical Properties
1-cyclopropyl-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in cellular processes such as proliferation, survival, and migration . The nature of these interactions often involves inhibition of the kinase activity, which can lead to downstream effects on cell signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with c-Met kinase can lead to altered signaling pathways that affect cell proliferation and survival . Additionally, it may impact gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It acts as an inhibitor of c-Met kinase by binding to its active site, thereby preventing the phosphorylation of downstream targets . This inhibition can lead to changes in gene expression and cellular responses, ultimately affecting cell behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of target enzymes and prolonged cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by inhibiting target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical and cellular responses.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with target enzymes and proteins, ultimately affecting its biochemical and cellular effects.
Properties
IUPAC Name |
1-cyclopropyl-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)14-7-13(10-19-11-14)9-18-8-12-5-6-12/h7,10-12,18H,5-6,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDFLMFGYVIOPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725473 | |
Record name | 1-Cyclopropyl-N-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919347-13-0 | |
Record name | 1-Cyclopropyl-N-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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